Cas no 88495-55-0 ((3S)-piperidine-3-carboxamide)

(3S)-piperidine-3-carboxamide structure
(3S)-piperidine-3-carboxamide structure
Product Name:(3S)-piperidine-3-carboxamide
CAS No:88495-55-0
MF:C6H12N2O
MW:128.172281265259
MDL:MFCD17015911
CID:630640
PubChem ID:854159
Update Time:2025-04-23

(3S)-piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxamide, (S)-
    • (3S)-3-Piperidinecarboxamide
    • (S)-Piperidine-3-carboxamide
    • (S)-PIPERIDINE-3-CARBOXYLIC ACID AMIDE
    • (3S)-piperidine-3-carboxamide
    • BVOCPVIXARZNQN-YFKPBYRVSA-N
    • AKOS017407365
    • (S)-nipecotic acid amide
    • MFCD17015911
    • (3S)-hexahydronicotinamide
    • TS-01686
    • CS-0055165
    • SCHEMBL1405881
    • DTXSID801308526
    • SCHEMBL21700184
    • (3S)-nipecotic acid amide
    • AS-39190
    • CCG-36662
    • Q27127085
    • (S)-Piperidine-3-carboxylicacidamide
    • 88495-55-0
    • (s)-nipecotamide
    • EN300-263730
    • CHEBI:60115
    • MDL: MFCD17015911
    • Inchi: 1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
    • InChI Key: BVOCPVIXARZNQN-YFKPBYRVSA-N
    • SMILES: O=C([C@@H]1CNCCC1)N

Computed Properties

  • Exact Mass: 128.094963011g/mol
  • Monoisotopic Mass: 128.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 55.1Ų

(3S)-piperidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129008821-1g
(S)-Piperidine-3-carboxamide
88495-55-0 95%
1g
$359.70 2023-08-31
Alichem
A129008821-5g
(S)-Piperidine-3-carboxamide
88495-55-0 95%
5g
$1049.40 2023-08-31
Fluorochem
075482-250mg
S)-Piperidine-3-carboxylic acid amide
88495-55-0 >98
250mg
£127.00 2022-03-01
Fluorochem
075482-1g
S)-Piperidine-3-carboxylic acid amide
88495-55-0 >98
1g
£195.00 2022-03-01
Fluorochem
075482-5g
S)-Piperidine-3-carboxylic acid amide
88495-55-0 >98
5g
£777.00 2022-03-01
Chemenu
CM296676-1g
(S)-Piperidine-3-carboxylic acid amide
88495-55-0 95%
1g
$290 2021-08-18
abcr
AB305145-1 g
(S)-Piperidine-3-carboxylic acid amide, 98%; .
88495-55-0 98%
1 g
€287.80 2023-07-19
abcr
AB305145-5 g
(S)-Piperidine-3-carboxylic acid amide, 98%; .
88495-55-0 98%
5 g
€1,050.30 2023-07-19
TRC
P482665-10mg
(3S)-3-Piperidinecarboxamide
88495-55-0
10mg
$ 50.00 2022-06-03
TRC
P482665-50mg
(3S)-3-Piperidinecarboxamide
88495-55-0
50mg
$ 95.00 2022-06-03

(3S)-piperidine-3-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88495-55-0)(3S)-piperidine-3-carboxamide
Order Number:A1092955
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):1120.0
Email:sales@amadischem.com

Additional information on (3S)-piperidine-3-carboxamide

3-Piperidinecarboxamide, (S)-: A Promising Compound for Biomedical Research

The compound 3-Piperidinecarboxamide, specifically the (S)-enantiomer, has garnered significant attention in recent biomedical research due to its potential applications in various therapeutic areas. This molecule, also referred to as Piperidine-3-carboxamide or 3-(1-piperidinyl)propanamide, is a versatile compound that exhibits promising pharmacological properties, making it a valuable subject of investigation for researchers and pharmaceutical developers alike.

Firstly, 3-Piperidinecarboxamide, (S)- has been explored in the context of its interactions with biological systems. Its structure, featuring a piperidine ring attached to a carboxamide group, provides a unique scaffold that enables diverse pharmacological activities. Recent studies have highlighted its potential as a central nervous system (CNS) agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate key neurotransmitter systems, including serotonin and dopamine, positions it as a candidate for drug development in these fields.

Furthermore, Piperidinecarboxamide derivatives have shown remarkable efficacy in preclinical models of CNS disorders. For instance, research published in Nature Neuroscience demonstrated that certain piperidine-based compounds can enhance neuroplasticity and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases. The (S)-enantiomer of 3-Piperidinecarboxamide has been particularly noted for its ability to cross the blood-brain barrier (BBB) efficiently, ensuring that therapeutic concentrations reach the target sites in the brain.

Another area of interest involving 3-Piperidinecarboxamide is its potential as a pain management agent. Studies conducted in rodent models have indicated that this compound exhibits potent analgesic properties, particularly in conditions characterized by chronic pain. The mechanism of action appears to involve modulation of opioid receptors, which are central to the body's pain response system. This makes it a promising candidate for the development of novel analgesics with reduced dependency risks compared to traditional opioid medications.

Moreover, advancements in chiral synthesis have enabled the selective production of the (S)-enantiomer of 3-Piperidinecarboxamide, which is critical for optimizing its therapeutic potential. The use of asymmetric catalysis techniques has allowed researchers to achieve high enantiomeric excess (EE), ensuring that the resulting compound possesses consistent and predictable pharmacokinetics. This precision in synthesis is particularly important in drug development, where stereochemistry can significantly impact both efficacy and safety.

Recent breakthroughs in drug delivery systems have further enhanced the prospects of 3-Piperidinecarboxamide as a therapeutic agent. Researchers have explored various strategies, including pro-drug formulations and nanoparticle-encapsulation, to improve the bioavailability and reduce the side effects of this compound. These innovations are expected to accelerate its progression through preclinical trials and bring it closer to clinical application.

Additionally, the study of 3-Piperidinecarboxamide has contributed significantly to our understanding of ligand-receptor interactions in pharmacology. Its structure allows for precise modulation of receptor activity, making it a valuable tool for investigating fundamental mechanisms underlying disease states. This compound serves as a model system for exploring how chemical modifications can influence drug efficacy and selectivity.

Finally, the ongoing exploration of 3-Piperidinecarboxamide, (S)- in biomedical research is driven by its unique combination of structural versatility, potent pharmacological activity, and favorable pharmacokinetic properties. As researchers continue to uncover new applications and refine its therapeutic profile, this compound stands poised to make a meaningful impact in the treatment of CNS disorders and other diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88495-55-0)(3S)-piperidine-3-carboxamide
A1092955
Purity:99%
Quantity:5g
Price ($):1120.0
Email